molecular formula C19H22ClN3S B12076496 Norprochlorperazine CAS No. 40323-85-1

Norprochlorperazine

Cat. No.: B12076496
CAS No.: 40323-85-1
M. Wt: 359.9 g/mol
InChI Key: ZWIQAXTYRCAVFE-UHFFFAOYSA-N
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Description

Norprochlorperazine, also known as desmethylprochlorperazine dihydrochloride, is a derivative of prochlorperazine. It is a phenothiazine derivative used primarily for its antipsychotic and antiemetic properties. This compound is particularly effective in treating severe nausea and vomiting, as well as managing symptoms of schizophrenia and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norprochlorperazine involves the demethylation of prochlorperazine. This process typically requires the use of strong acids or bases to remove the methyl group from the nitrogen atom in the piperazine ring. The reaction conditions often include elevated temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Norprochlorperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of secondary amines.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments and elevated temperatures.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents (methyl iodide). The reaction conditions often involve the use of catalysts and controlled temperatures.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Norprochlorperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenothiazine derivatives.

    Biology: Studied for its effects on cellular signaling pathways and neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating various psychiatric and neurological disorders.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Norprochlorperazine exerts its effects primarily through its antagonistic action on dopamine receptors in the brain. By blocking the D2 dopamine receptors, it reduces the activity of dopamine, which is associated with the regulation of mood, behavior, and nausea. Additionally, this compound can block histaminergic, cholinergic, and noradrenergic receptors, contributing to its antiemetic and antipsychotic effects.

Comparison with Similar Compounds

    Prochlorperazine: The parent compound, used for similar therapeutic purposes but with a different pharmacokinetic profile.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Promethazine: A phenothiazine derivative primarily used for its antihistaminic and antiemetic effects.

Uniqueness of Norprochlorperazine: this compound is unique in its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, prochlorperazine. This structural difference can influence its efficacy, side effect profile, and overall therapeutic potential.

Properties

IUPAC Name

2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIQAXTYRCAVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40323-85-1
Record name Norprochlorperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040323851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORPROCHLORPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01H72E9FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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